molecular formula C10H9NO2 B1274634 2-Methyl-1H-indole-3-carboxylic acid CAS No. 63176-44-3

2-Methyl-1H-indole-3-carboxylic acid

Cat. No.: B1274634
CAS No.: 63176-44-3
M. Wt: 175.18 g/mol
InChI Key: BHFYJMNOBRLYSC-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in drug discovery and development

Mechanism of Action

Target of Action

2-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For instance, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can greatly impact their bioavailability and therapeutic potential .

Result of Action

Indole derivatives have been found to possess various biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes and proteins, which can lead to various biological effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear receptors and regulate the production of certain hormones . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of these molecules . This binding can result in changes in gene expression and subsequent biological effects. For instance, it has been shown to activate the aryl hydrocarbon receptor, which plays a role in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, although its effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites that can have distinct biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can exert its effects on gene expression.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules and modulate its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Methyl-1H-indole-3-carboxylic acid involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines. This process can be optimized by exposing the reactants to microwave irradiation, resulting in excellent yields and high regioselectivity . Another method involves the N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Methylindole-3-carboxylic acid
  • Ethyl 2-methylindole-3-carboxylate
  • 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid

Comparison: 2-Methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYJMNOBRLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390226
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63176-44-3
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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